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Introduction and Chemical Properties

Lavendustin A is a naturally occurring tyrosine kinase inhibitor first isolated from Streptomyces

griseolavendus that has become an important pharmacological tool for studying signal transduction

pathways. This potent inhibitor has demonstrated versatile cellular effects across multiple biological

systems, particularly in pancreatic beta cells and vascular smooth muscle. Chemically characterized as 5-

((2,5-dihydroxybenzyl)(2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, Lavendustin A features a

complex molecular architecture (C₂₁H₁₉NO₆) with a molecular weight of 381.38 g/mol that incorporates

multiple phenolic hydroxyl groups and a carboxylic acid moiety [1]. The compound typically presents as a

crystalline solid that requires storage at -20°C in desiccated conditions to maintain stability, and it

demonstrates solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro experimental

applications [1].

The structural complexity of Lavendustin A has inspired significant medicinal chemistry efforts aimed at

developing analogs with improved pharmacological properties. While Lavendustin A itself has served

primarily as a research tool rather than a therapeutic agent, its prototypical structure has guided the

development of novel antiproliferative agents and inhibitors targeting various enzymatic processes [2]. The

compound's mechanism as a tyrosine kinase inhibitor has proven particularly valuable for elucidating the

role of phosphorylation events in cellular signaling pathways, especially those regulating insulin secretion,

vascular tone, and cellular proliferation.
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Cellular Mechanisms and Molecular Targets

Effects on Pancreatic Beta Cells and Insulin Secretion

Lavendustin A exhibits complex, concentration-dependent effects on insulin secretion from pancreatic

beta cells, demonstrating both inhibitory and stimulatory actions depending on experimental conditions. In

HIT-T15 hamster pancreatic beta cells, Lavendustin A (0.1 nM-1 μM) produced a concave-shaped

inhibition of glucose-stimulated (7 mM) insulin release, with the inhibitory effect being overcome by higher

glucose concentrations [3]. This inhibition was structurally specific, as Lavendustin B—an inactive analog

—failed to reproduce these effects. The molecular mechanisms underlying these actions appear to involve

interference with calcium signaling, as Lavendustin A progressively inhibited insulin release induced by

high potassium (50 mM) depolarization but did not affect secretion triggered by the calcium ionophore

A23187 [3].

Interestingly, Lavendustin A demonstrates paradoxical stimulatory effects under certain conditions. At 10

nM, the compound significantly enhanced insulin release when glucose-induced secretion was potentiated

by either forskolin (5 μM) or 12-O-tetradecanoylphorbol 13-acetate (162 nM) [3]. This bimodal action

suggests that Lavendustin A may modulate multiple regulatory pathways in beta cells, possibly through

effects on distinct tyrosine kinase isoforms with different functions in the secretory process. The observation

that Lavendustin A failed to influence Ca²⁺-induced insulin release from streptolysin-O-permeabilized HIT

cells further indicates that its primary molecular targets are likely located upstream of calcium entry or

affect calcium handling within the cell [3].

Vascular Smooth Muscle and Calcium Channel Regulation

In vascular smooth muscle systems, Lavendustin A significantly impacts calcium homeostasis and

vasoconstrictor responses. Research using A7r5 vascular smooth muscle cells demonstrated that

Lavendustin A (5 μM) completely blocked the angiotensin II-induced stimulation of voltage-gated Ca²⁺

channels, preventing the expected 34.5% increase in Ba²⁺ current through these channels [4]. This inhibition

points to a crucial role for tyrosine phosphorylation in the regulation of vascular calcium dynamics,

particularly in the signaling pathways activated by angiotensin II receptors.
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The compound also affects calcium-activated potassium channels (BKCa) in vascular tissue, though

published reports present apparently conflicting mechanisms. Some studies indicate that Lavendustin A

enhances BKCa current in rat tail artery cells, while others show that Src kinase inhibition (including by

Lavendustin A) causes relaxation in human coronary arteries and rat aorta that is blocked by the BKCa

channel inhibitor iberiotoxin [5]. This suggests that Lavendustin A may modulate vascular tone through

multiple parallel mechanisms, potentially including both enhanced BKCa activity and inhibition of

voltage-gated calcium channels, with the net effect being vasodilation [5] [4].

Table 1: Concentration-Dependent Effects of Lavendustin A on Insulin Secretion

Concentration
Range

Experimental
Condition

Effect on Insulin
Release

Proposed Mechanism

0.1 nM - 1 μM 7 mM glucose Concave-shaped

inhibition

Inhibition of tyrosine kinases in

glucose signaling

Nanomolar range 50 mM K⁺

depolarization

Progressive

inhibition

Interference with voltage-

dependent Ca²⁺ entry

10 nM Glucose + 5 μM

forskolin

Significant

potentiation

Modulation of cAMP-enhanced

secretion

10 nM Glucose + 162 nM

TPA

Significant

potentiation

Interaction with PKC signaling

pathway

Not effective Ca²⁺ ionophore

(A23187)

No change Targets upstream of final Ca²⁺-

triggered exocytosis

Table 2: Effects of Lavendustin A on Vascular Smooth Muscle Function

Cell Type/Tissue Stimulus
Lavendustin A
Concentration

Effect
Proposed
Mechanism

A7r5 vascular

smooth muscle
cells

50 nM

Angiotensin II

5 μM Blocked

stimulation of Ca²⁺
channels

Inhibition of Tyr-PK

in AngII signaling
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Cell Type/Tissue Stimulus
Lavendustin A
Concentration

Effect
Proposed
Mechanism

Rat tail artery cells Basal

conditions

Not specified Enhanced BKCa

current

Relief of Src-

mediated channel
inhibition

Human coronary
arteries

Basal tone Not specified Induced relaxation
(iberiotoxin-

sensitive)

Enhanced BKCa
channel activity

HEK293T cells

expressing hSlo +
Src

Co-expression

system

Not specified Increased BKCa

current

Altered Ca²⁺

sensitivity of
channel

The following diagram illustrates the key molecular pathways regulated by Lavendustin A in pancreatic

beta cells and vascular smooth muscle cells:
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Diagram 1: Molecular targets and pathways modulated by Lavendustin A. The inhibitor blocks tyrosine

kinase activity, affecting downstream calcium and potassium channels in pancreatic beta cells and vascular

smooth muscle.

Structure-Activity Relationships and Derivatives

The structural complexity of Lavendustin A has prompted extensive investigations into its structure-

activity relationships, leading to the development of analogs with modified pharmacological properties. The

native compound contains three key domains: a 2,5-dihydroxyphenyl moiety, a 2-hydroxyphenyl group,

and a central amino linkage connecting these to a 2-hydroxybenzoic acid core [2] [1]. Structure-activity

relationship studies have revealed that esterification of the carboxylic acid function can impart measurable

antiproliferative activity, while additional O-methylation of the 2,5-dihydroxyphenyl moiety yields

compounds with activity in the micromolar range [2].

Notably, replacement of the nitrogen with oxygen or carbon within the 2,5-dimethoxyphenyl series—but not

in the 2,5-dihydroxyphenyl analogs—produces compounds with substantially increased antiproliferative

activity [2]. The most potent analog identified through these structural modifications was 5-[2-(2,5-

dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester, which demonstrated significantly enhanced

activity despite losing efficacy against the epidermal growth factor receptor-associated tyrosine kinase [2].

This observation suggests that the antiproliferative mechanisms of these advanced analogs may diverge

from the original tyrosine kinase inhibition profile of the parent compound.

More recent approaches have employed click chemistry techniques to generate lavendustin-mimetic small

molecules that replace the -CH₂-NH- linker with an 1,2,3-triazole ring [6]. These synthetic strategies allow

for rapid assembly and diversification of lavendustin-inspired compounds, with several analogs

demonstrating promising cytotoxic activity against human cancer cell lines. One such compound (3-

phenylpropyl ester 26b) inhibited CCRF-CEM leukemia cell growth with a GI₅₀ value of 0.9 μM [6].

Additional structural hybrids incorporating arylethenylchromone substituents have also been synthesized,

with some derivatives showing significant cytotoxic activity against HCT-15 colon cancer cell lines (IC₅₀ =

7.17 μg/mL) [7].

Table 3: Structural Modifications and Biological Activities of Lavendustin Analogs
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Compound/Modification
Key Structural
Features

Biological Activity Potency

Lavendustin A (parent) 2,5-dihydroxyphenyl,

carboxylic acid

Tyrosine kinase

inhibition

IC₅₀ ~94 μM

(HIV-1 IN
binding)

Methyl ester derivatives Esterified carboxylate Antiproliferative
activity

Micromolar
range

O-methylated analogs 2,5-dimethoxyphenyl
moiety

Enhanced
antiproliferative

activity

Micromolar
range

5-[2-(2,5-dimethoxyphenyl)ethyl]-2-

hydroxybenzoic acid methyl ester

Carbon replacement

of N, dimethylation

Potent

antiproliferative
agent

Most potent

analog
identified

Triazole-linked analogs Click chemistry-
derived 1,2,3-triazole

Anticancer activity
vs leukemia

GI₅₀ 0.9 μM

Arylethenylchromone derivatives Hybrid structure with
chromone

Cytotoxicity vs HCT-
15 colon cancer

IC₅₀ 7.17
μg/mL

Research Applications and Experimental Protocols

In Vitro Assessment of Insulin Secretion

The investigation of Lavendustin A's effects on insulin secretion employs standardized cellular models

and precise experimental conditions. The typical protocol utilizes HIT-T15 hamster pancreatic beta cells

cultured under standard conditions (37°C, 5% CO₂) [3]. For secretion assays, cells are exposed to

Lavendustin A across a concentration range of 0.1 nM to 1 μM in the presence of various secretagogues.

The experimental workflow involves preincubation of cells in appropriate buffer solutions, followed by

stimulation with either 7 mM glucose (submaximal stimulation), 50 mM potassium (depolarization-induced

secretion), or calcium ionophore A23187 (direct calcium-mediated exocytosis) [3].
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To examine potentiation effects, researchers typically co-administer Lavendustin A (10 nM) with either 5

μM forskolin (to elevate cAMP levels) or 162 nM 12-O-tetradecanoylphorbol 13-acetate (a protein kinase

C activator) [3]. Insulin released into the supernatant is quantified using radioimmunoassay or ELISA

techniques, with results normalized to total cellular protein content or cell number. This experimental

approach has revealed the complex, concentration-dependent effects of Lavendustin A on insulin secretion,

including its unique ability to inhibit basal glucose-stimulated secretion while enhancing potentiated release.

Electrophysiological Assessment of Calcium Channels

The protocol for evaluating Lavendustin A's effects on vascular calcium channels involves whole-cell

voltage clamp techniques in A7r5 vascular smooth muscle cells [4]. Cells are maintained in standard culture

conditions and transferred to a recording chamber perfused with physiological salt solution. The voltage-

gated Ca²⁺ channel current (I({}_{Ba})) is measured using barium as a charge carrier through the

channels, with test pulses typically applied from a holding potential of -80 mV to 0 mV.

After establishing a stable baseline recording, researchers apply 50 nM angiotensin II to stimulate Ca²⁺

channel activity, followed by application of Lavendustin A (5 μM) to assess its inhibitory effects [4]. For

comparison, parallel experiments may include other kinase inhibitors such as LY-294002 (PI-3-K inhibitor)

or H-7 (PKC inhibitor) to delineate the specific signaling pathways involved. Data analysis typically

involves measuring peak current amplitude before and after drug application, with results expressed as

percentage change from baseline. This approach has demonstrated that Lavendustin A completely blocks

angiotensin II-induced potentiation of Ca²⁺ currents in vascular smooth muscle cells.

Conclusion and Research Implications

Lavendustin A represents a versatile pharmacological tool with complex, context-dependent effects on

cellular signaling pathways. Its primary mechanism as a tyrosine kinase inhibitor underlies its diverse

actions on insulin secretion, vascular smooth muscle function, and cellular proliferation. The biphasic

concentration-response relationships observed in insulin secretion studies highlight the complexity of

tyrosine kinase involvement in beta cell function, suggesting the existence of multiple kinase targets with

distinct roles in the secretory process.
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The continuing development of Lavendustin A analogs through structure-based drug design and

innovative synthetic approaches like click chemistry demonstrates the ongoing relevance of this chemical

scaffold in medicinal chemistry [8] [6]. These efforts have yielded compounds with improved potency and

novel mechanisms of action, particularly in the realm of anticancer and antiparasitic therapies. Future

research directions will likely focus on further elucidating the specific tyrosine kinase isoforms targeted by

Lavendustin A in different tissues, developing more selective analogs with reduced off-target effects, and

exploring potential therapeutic applications in diabetes, cardiovascular diseases, and oncology.

Experimental Considerations and Limitations

When working with Lavendustin A in experimental systems, researchers should consider several important

methodological factors. The compound's limited aqueous solubility necessitates the use of DMSO as a

solvent, requiring appropriate vehicle controls in all experiments. The concentration-dependent effects of

Lavendustin A mandate careful dose-response characterization rather than reliance on single concentrations.

Additionally, the observed differences between Lavendustin A and its inactive analog Lavendustin B

highlight the importance of including structural controls to distinguish specific tyrosine kinase inhibition

from non-specific effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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